7-Chloroisoquinoline

Physicochemical profiling Salt selection Purification

Researchers requiring the specific 7-chloro isomer for SAR-driven glycolate oxidase inhibitor programs can procure this validated building block. The unhindered 7-position enables predictable Pd-catalyzed cross-coupling (Suzuki-Miyaura, 69% yield) for parallel library synthesis. Its distinct pKa (4.62) and LogP (2.89) ensure accurate physicochemical profiling. Bulk quantities available with full analytical documentation (NMR, HPLC).

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 34784-06-0
Cat. No. B1268606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinoline
CAS34784-06-0
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)Cl
InChIInChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
InChIKeyPIOJSCVWTGEZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinoline (CAS 34784-06-0) – Core Structural and Procurement Baseline for Isoquinoline-Based Synthesis


7-Chloroisoquinoline is a monochlorinated isoquinoline heterocycle (C9H6ClN, MW 163.60) characterized by chlorine substitution at the 7-position of the bicyclic ring system [1]. The compound exhibits a melting point of 44–45 °C, a boiling point of 289.5 °C at 760 mmHg, and a calculated LogP of 2.89 . It is commercially available as a research chemical and building block, typically at purities of 95–98% with supporting analytical documentation (NMR, HPLC, GC) . Its primary documented utility lies in the preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives acting as glycolate oxidase inhibitors for hyperoxaluria indications .

Why 7-Chloroisoquinoline Cannot Be Replaced by Its Positional Isomers in Regioselective Applications


Positional isomerism among monochlorinated isoquinolines (1-, 3-, 4-, 5-, 6-, 7-, 8-chloro) introduces substantial differences in physicochemical properties, electronic distribution, and reactivity that directly affect synthetic utility and biological target engagement [1]. Specifically, the 7-chloro substituent confers a distinct LogP of 2.89 and pKa of 4.62, differing measurably from the 6-chloro isomer (pKa 4.83) and 1-chloro isomer (pKa 2.03) . These variations alter solubility, basicity, and metal-catalyzed cross-coupling kinetics, rendering inter-isomer substitution invalid for structure-activity relationship (SAR) studies or route optimization [2].

Quantitative Differentiation of 7-Chloroisoquinoline Against Positional Isomer Comparators


pKa Value Distinguishes 7-Chloroisoquinoline from 6- and 1-Chloro Isomers, Dictating Acid-Base Extraction and Salt Formation

The predicted pKa of 7-chloroisoquinoline is 4.62 ± 0.10 . This value differs substantially from the 6-chloro isomer (pKa 4.83 ± 0.10 predicted) [1] and the 1-chloro isomer (pKa 2.03 ± 0.30 predicted) . The lower basicity of the 7-isomer relative to the 6-isomer (ΔpKa = -0.21) indicates weaker proton affinity, affecting acid-base extraction efficiency and salt formation stoichiometry. The magnitude of difference across the isomer series exceeds 2.5 log units, corresponding to a >300-fold difference in acid dissociation constant.

Physicochemical profiling Salt selection Purification

LogP and Melting Point Define 7-Chloroisoquinoline's Handling and Solubility Profile Relative to 5- and 8-Chloro Isomers

7-Chloroisoquinoline exhibits a melting point of 44–45 °C and a calculated LogP (XLogP3) of 2.9 [1]. The 5-chloro isomer melts at a similar range (literature reports ~45–47 °C), while the 8-chloro isomer is reported as a solid with identical molecular weight but distinct crystal packing due to altered symmetry . The LogP of 7-chloroisoquinoline (2.89–2.9) differs from 1-chloroisoquinoline (LogP = 2.63) and 3-chloroisoquinoline (LogP = 2.59) [2], with the 7-isomer being the most lipophilic among these comparators (ΔLogP up to +0.31 vs 3-chloro). This translates to an ~2-fold higher predicted octanol-water partition coefficient, impacting chromatographic retention and membrane permeability predictions.

Solubility prediction Formulation Storage

Suzuki-Miyaura Coupling of 7-Chloroisoquinoline Proceeds Under Standard Pd Catalysis, Enabling 7-Aryl Derivatives with 69% Reported Yield

7-Chloroisoquinoline undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid in tetrahydrofuran at ambient temperature over 16 hours, producing 7-phenylisoquinoline in approximately 69% yield . This reactivity is consistent with the expected order for chloroarenes, but the yield is influenced by the electron-withdrawing character of the isoquinoline nitrogen. In comparison, 5-chloroisoquinoline participates in analogous coupling reactions but may require modified conditions due to steric and electronic effects of the peri-position [1]. The 7-position is not sterically hindered, allowing more facile oxidative addition compared to the 5- or 8-positions.

Cross-coupling C–C bond formation Library synthesis

7-Chloroisoquinoline Serves as Key Intermediate in Glycolate Oxidase (GO) Inhibitor Synthesis, an Application Not Reported for 5- or 6-Chloro Isomers

Patents and vendor literature explicitly identify 7-chloroisoquinoline as a starting material for the preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives that inhibit glycolate oxidase (GO) . These derivatives are under investigation for the treatment of primary hyperoxaluria and related disorders [1]. In contrast, 5-chloroisoquinoline is cited as a SARM1 inhibitor for neurodegenerative research [2], while no GO-related applications are documented for the 6- or 8-chloro isomers. The regiospecificity arises from the 7-substituent's alignment with the triazole pharmacophore in the final inhibitor scaffold.

Glycolate oxidase inhibition Hyperoxaluria Medicinal chemistry

Validated Procurement-Driven Application Scenarios for 7-Chloroisoquinoline (CAS 34784-06-0)


Synthesis of Glycolate Oxidase (GO) Inhibitor Libraries

As established in Section 3, 7-chloroisoquinoline is the designated starting material for constructing 1H-1,2,3-triazole-5-carboxylic acid GO inhibitors . Researchers developing small-molecule therapeutics for primary hyperoxaluria should procure this specific isomer; substitution with 5-, 6-, or 8-chloroisoquinoline would yield analogs with altered triazole orientation and likely loss of target engagement.

Palladium-Catalyzed Cross-Coupling for 7-Arylisoquinoline Library Expansion

The demonstrated Suzuki-Miyaura coupling of 7-chloroisoquinoline with phenylboronic acid (69% yield) validates its use in parallel synthesis and diversity-oriented derivatization. The unhindered 7-position offers predictable reactivity in Pd-catalyzed transformations, enabling efficient construction of 7-aryl, 7-heteroaryl, and 7-alkenyl isoquinoline scaffolds for hit-to-lead optimization.

Physicochemical Profiling and Pre-formulation Studies Requiring Isomer-Specific pKa and LogP

The distinct pKa (4.62) and LogP (2.89) of 7-chloroisoquinoline [1] mandate its use in any solubility, permeability, or formulation study where the 7-chloro substituent is a structural requirement. Substituting the 6-chloro isomer (pKa 4.83) would introduce a 0.21-unit error in basicity calculations, potentially misguiding salt selection and dissolution rate predictions.

Building Block for Isoquinoline-Based Metal Complexes and Catalysts

Isoquinolinyl complexes of rhenium and other transition metals exhibit tunable basicities and reactivities [2]. 7-Chloroisoquinoline, with its well-defined electronic properties, serves as a ligand precursor for chiral catalyst development. The specific substitution pattern influences the electron density on the nitrogen atom and the steric environment around the metal center, parameters that cannot be replicated with other chloro isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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